molecular formula C23H28N4O4 B021815 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane CAS No. 109444-03-3

1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane

Cat. No. B021815
M. Wt: 424.5 g/mol
InChI Key: LFHGPTOVDLGVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, also known as BIMPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BIMPP is a bisphosphonate derivative that has been shown to have a high affinity for bone tissue, making it a promising candidate for use in bone imaging and targeted drug delivery.

Mechanism Of Action

1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane works by binding to hydroxyapatite, the mineral component of bone tissue. This binding is thought to be mediated by the bisphosphonate group in 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, which has a high affinity for hydroxyapatite. Once bound to bone tissue, 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be used for imaging or targeted drug delivery.

Biochemical And Physiological Effects

1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been shown to have minimal toxicity in animal studies, and does not appear to have any significant effects on biochemical or physiological processes. However, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.

Advantages And Limitations For Lab Experiments

The high affinity of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane for bone tissue makes it an ideal candidate for use in bone imaging and targeted drug delivery. However, the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be complex and time-consuming, which may limit its use in some lab experiments. Additionally, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.

Future Directions

There are several future directions for research on 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane. One potential application is in the development of new imaging techniques for bone tissue. 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane could also be used in the development of new targeted drug delivery systems for bone diseases such as osteoporosis. Additionally, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, and to optimize its synthesis and use in lab experiments.

Synthesis Methods

1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be synthesized using a multi-step process, starting with the reaction of 2-methoxyphenol with formaldehyde to form 2-methoxy-4-methylphenol. This intermediate is then reacted with 2-bromoethanol to form 2-(2-hydroxyethoxy)-4-methylphenol, which is subsequently reacted with imidazole to form the key intermediate, 4-(imidazolin-2-yl)-2-(2-hydroxyethoxy)phenol. Finally, this intermediate is reacted with bis(2-chloroethyl)amine hydrochloride to form 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.

Scientific Research Applications

1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been extensively studied for its potential use in bone imaging and targeted drug delivery. Its high affinity for bone tissue makes it an ideal candidate for use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has also been studied for its potential use in targeted drug delivery to bone tissue, as it can be conjugated to other compounds and specifically targeted to bone tissue.

properties

CAS RN

109444-03-3

Product Name

1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C23H28N4O4/c1-28-20-14-16(22-24-8-9-25-22)4-6-18(20)30-12-3-13-31-19-7-5-17(15-21(19)29-2)23-26-10-11-27-23/h4-7,14-15H,3,8-13H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

LFHGPTOVDLGVSE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC

Canonical SMILES

COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC

Other CAS RN

119014-74-3

synonyms

1,3-di(4-imidazolino-2-methoxyphenoxy)propane lactate
1,3-di-(4-imidazolino-2-methoxyphenoxy)propane
1,3-DIMPP
DMP lactate

Origin of Product

United States

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